molecular formula C18H14N4O B8405846 Nicotinic acid (phenyl-4-pyridinylmethylene)hydrazide

Nicotinic acid (phenyl-4-pyridinylmethylene)hydrazide

Cat. No. B8405846
M. Wt: 302.3 g/mol
InChI Key: FXJMSBSIFGYOBX-UHFFFAOYSA-N
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Patent
US05011932

Procedure details

A mixture of 9.16 gm (0.05 mole) of 4-benzoyl pyridine, 6.86 gm (0.05 mole) of nicotinic acid hydrazide, 100 ml of ethanol and 4.4 ml of concentrated hydrochloric acid was refluxed 16 hr. The reaction mixture was cooled to room temperature. An equal volume of water was added containing 5.4 gm (0.05 mole) of sodium carbonate. The mixture was placed in the refrigerator. The product which separated was collected, washed with water and dried to give 8.21 gm (54%) of the title compound having a melting point of 74.0° C.
Quantity
9.16 g
Type
reactant
Reaction Step One
Quantity
6.86 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=1)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:15]([NH:23][NH2:24])(=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[N:18][CH:17]=1.Cl.C(=O)([O-])[O-].[Na+].[Na+]>O.C(O)C>[C:2]1([C:1](=[N:24][NH:23][C:15](=[O:22])[C:16]2[CH:21]=[CH:20][CH:19]=[N:18][CH:17]=2)[C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
9.16 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=NC=C1
Name
Quantity
6.86 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)NN
Name
Quantity
4.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed 16 hr
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The product which separated
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C1=CC=NC=C1)=NNC(C1=CN=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.21 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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